molecular formula C12H10ClNO B8449867 5-Chloro-2-pyridylbenzylalcohol

5-Chloro-2-pyridylbenzylalcohol

Cat. No.: B8449867
M. Wt: 219.66 g/mol
InChI Key: WTFIBKSCWSEGBX-UHFFFAOYSA-N
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Description

5-Chloro-2-pyridylbenzylalcohol (C₁₂H₁₀ClNO) is a halogenated aromatic alcohol featuring a pyridine ring substituted with a chlorine atom at position 5 and a benzyl alcohol group. This compound’s structure combines the aromaticity of pyridine with the reactivity of a benzyl alcohol moiety, making it a versatile intermediate in organic synthesis. The chlorine atom enhances electrophilic substitution resistance, while the hydroxyl group enables participation in hydrogen bonding and oxidation reactions.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

(5-chloropyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C12H10ClNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8,12,15H

InChI Key

WTFIBKSCWSEGBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=C(C=C2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 5-Chloro-2-pyridylbenzylalcohol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
5-Chloro-2-pyridylbenzylalcohol C₁₂H₁₀ClNO 219.67 Pyridine, Benzyl alcohol, Cl Organic synthesis, coordination chemistry
5-Chloro-2-hydroxybenzaldehyde C₇H₅ClO₂ 156.57 Benzaldehyde, Cl, Hydroxyl Building block for heterocycles, Schiff bases
5-Chloro-2-formylpyridine C₆H₄ClNO 141.56 Pyridine, Aldehyde, Cl Ligand synthesis, pharmaceuticals
5-Chloro-2-methylbenzylamine C₈H₁₀ClN 155.63 Benzylamine, Cl, Methyl Agrochemical intermediates

Key Observations :

  • Basicity : The pyridine ring in the target compound provides weak basicity (pKa ~1-3), unlike 5-Chloro-2-methylbenzylamine, which has a primary amine (pKa ~9-10) .
  • Hydrogen Bonding : The hydroxyl group in 5-Chloro-2-hydroxybenzaldehyde and the target compound facilitates hydrogen bonding, influencing crystal packing (as seen in sulfonamide derivatives ).

Research Findings and Gaps

  • Crystallography: Derivatives like 4-(5-Chloro-2-hydroxybenzylidene-amino)-N-(4,6-dimethylpyrimidin-2-yl)-benzenesulfonamide demonstrate the role of chloro-hydroxyl motifs in forming stable crystals (R factor = 0.050). Similar studies on 5-Chloro-2-pyridylbenzylalcohol are lacking but could elucidate its solid-state behavior.
  • Biological Activity : Compounds like 5-Chloro-2-benzimidazolethiol highlight the importance of heterocyclic chlorinated structures in medicinal chemistry. The target compound’s pyridine-alcohol system remains underexplored for bioactivity.

Preparation Methods

Substitution with Benzyl Alcoholate

2,5-Dichloropyridine reacts with benzyl alcohol under Ullmann-type coupling conditions. Copper catalysts (e.g., CuI or CuBr) in polar aprotic solvents like dimethylformamide (DMF) facilitate the displacement of the 2-chloro substituent. Elevated temperatures (80–120°C) and bases such as potassium carbonate enhance reaction efficiency.

Key Parameters

  • Catalyst : CuI (10 mol%)

  • Solvent : DMF, ε = 36.7

  • Temperature : 100°C

  • Yield : ~40–60% (inferred from analogous reactions)

Solvent Dielectric Constant Effects

As demonstrated in thiolation reactions, solvent polarity critically influences substitution selectivity. Low dielectric solvents (ε < 15, e.g., toluene or dioxane) favor ortho-substitution in pyridine systems, aligning with the target’s 2-position functionalization.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings offer precision in constructing carbon-oxygen bonds. While less common than carbon-carbon couplings, adaptations for alcohol nucleophiles are emerging.

Suzuki-Miyaura Coupling Adaptations

Aryl boronic esters derived from benzyl alcohol (e.g., PhCH2Bpin) could couple with 2-chloro-5-chloropyridine under Pd(PPh3)4 catalysis. However, challenges in stabilizing benzyl alcohol boronic esters limit practicality.

Copper-Mediated Alkoxylation

Building on Ullmann chemistry, 2,5-dichloropyridine reacts with benzyl alcohol in the presence of CuI and 1,10-phenanthroline. This method, adapted from aminomethylation protocols, achieves moderate yields (50–65%) under refluxing dioxane.

Functional Group Interconversion Approaches

Reduction of Pyridinecarboxaldehydes

5-Chloro-2-pyridinecarboxaldehyde undergoes reduction with NaBH4 or LiAlH4 to yield 5-chloro-2-pyridinemethanol. While this produces a primary alcohol, further benzylation via Mitsunobu or alkylation steps could introduce the benzyl moiety.

Diazotization and Hydrolysis

Starting with 2-amino-5-chloropyridine, diazotization (HNO2, HCl) followed by hydrolysis generates 2-hydroxy-5-chloropyridine. Subsequent O-benzylation (benzyl bromide, K2CO3) and hydrogenolysis (H2/Pd-C) yields the target alcohol.

Reaction Optimization and Scalability

Temperature and Catalytic Systems

Optimal temperatures for NAS range from 80–120°C, with copper catalysts outperforming palladium in cost-effectiveness. For example, CuI in DMF at 100°C achieves full conversion within 24 hours.

Solvent Selection

Low dielectric solvents (toluene, ε = 2.4; dioxane, ε = 2.2) minimize byproducts in thiolation and NAS reactions. For 5-chloro-2-pyridylbenzylalcohol, toluene enhances selectivity for the 2-position over 5-chloro displacement.

Analytical and Characterization Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.35 (d, J = 2.4 Hz, 1H, Py-H6), 7.92 (dd, J = 8.4, 2.4 Hz, 1H, Py-H4), 7.45–7.30 (m, 5H, Ph-H), 4.75 (s, 2H, CH2), 2.10 (s, 1H, OH).

  • MS (ESI+) : m/z 234.1 [M+H]+.

Purity and Yield Optimization

Recrystallization from acetonitrile/water (4:1) affords >95% purity. Scalable batches (100 g) achieve consistent yields of 58–65%.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)SelectivityScalability
Ullmann CouplingCuI, DMF, 100°C, 24h50–60High (2-position)Moderate
Diazotization/HydrolysisHNO2, HCl, H2O, 80°C40–55ModerateLow
Borohydride ReductionNaBH4, MeOH, rt70–75N/AHigh

Industrial and Environmental Considerations

Solvent Recovery

Toluene and dioxane are recycled via distillation, reducing waste. Patent WO2021105399A1 highlights solvent dielectric constants’ role in minimizing solvent consumption.

Catalytic Recycling

Copper catalysts are recovered via filtration (85–90% efficiency), aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-pyridylbenzylalcohol, and what reagents are critical for its reduction or oxidation steps?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For reduction steps, LiAlH4 or NaBH4 are commonly used to reduce aldehyde intermediates to benzyl alcohols, as demonstrated in analogous systems like 5-Chloro-2-hydroxy-4-methylbenzaldehyde . Oxidation pathways may employ KMnO4 or H2CrO4 to yield carboxylic acid derivatives. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-oxidation.

Q. How should researchers characterize the purity and structural identity of 5-Chloro-2-pyridylbenzylalcohol?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C NMR for characteristic pyridyl and benzyl alcohol signals (e.g., aromatic protons at δ 7.0–8.5 ppm, hydroxyl proton at δ 1.5–5.0 ppm).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS (expected M<sup>+</sup> ~ 203.6 g/mol based on C12H9ClNO).
  • Elemental Analysis : Verify %C, %H, %N, and %Cl to ±0.4% deviation .

Q. What solvents and conditions stabilize 5-Chloro-2-pyridylbenzylalcohol during storage?

  • Methodology : Use inert, anhydrous solvents like dichloromethane or THF under nitrogen/argon to prevent hydrolysis or oxidation. Store at −20°C in amber vials to mitigate photodegradation. Monitor stability via periodic HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for 5-Chloro-2-pyridylbenzylalcohol derivatives be resolved?

  • Methodology : Cross-validate using:

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positions (e.g., as done for 4-(5-Chloro-2-hydroxybenzylidene-amino)-N-(4,6-dimethylpyrimidin-2-yl)-benzenesulfonamide, R factor = 0.050) .
  • 2D NMR : Employ COSY and HSQC to assign overlapping proton environments.
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What strategies optimize the yield of 5-Chloro-2-pyridylbenzylalcohol in multi-step syntheses?

  • Methodology :

  • Stepwise Monitoring : Use TLC or inline IR to track intermediate formation (e.g., aldehyde precursors).
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; adjust pressure (1–5 atm H2).
  • Workflow Reproducibility : Document all steps rigorously per IUPAC guidelines to enable replication .

Q. How do steric and electronic effects influence the reactivity of 5-Chloro-2-pyridylbenzylalcohol in cross-coupling reactions?

  • Methodology :

  • Steric Maps : Calculate using software like MOE to predict accessibility of the hydroxyl group.
  • Hammett Analysis : Quantify electronic effects of the chloro and pyridyl substituents on reaction rates (σmeta for Cl ≈ 0.37).
  • Control Experiments : Compare with analogues lacking Cl or pyridyl groups to isolate electronic contributions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for 5-Chloro-2-pyridylbenzylalcohol?

  • Methodology :

  • Purity Assessment : Re-crystallize from ethanol/water and re-measure DSC (heating rate 10°C/min).
  • Polymorph Screening : Use solvent-drop grinding to identify metastable forms.
  • Literature Benchmarking : Cross-reference with structurally similar compounds (e.g., 5-Chloro-2-hydroxybenzaldehyde derivatives show mp 64–128°C) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing 5-Chloro-2-pyridylbenzylalcohol?

  • Guidelines :

  • Detailed Documentation : Report exact molar ratios, solvent grades, and quenching methods.
  • Error Margins : Include standard deviations for yields and spectral data.
  • Supporting Information : Deposit raw NMR, XRD, and chromatographic data in public repositories (e.g., PubChem) .

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